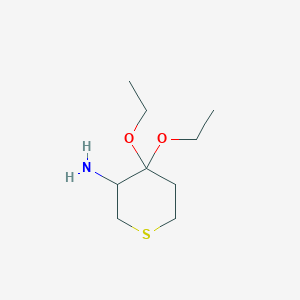

4,4-Diethoxythian-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

917566-96-2 |

|---|---|

Molecular Formula |

C9H19NO2S |

Molecular Weight |

205.32 g/mol |

IUPAC Name |

4,4-diethoxythian-3-amine |

InChI |

InChI=1S/C9H19NO2S/c1-3-11-9(12-4-2)5-6-13-7-8(9)10/h8H,3-7,10H2,1-2H3 |

InChI Key |

BTSLNQQQRFOUSY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CCSCC1N)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,4-Diethoxythian-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway and detailed characterization of the novel compound, 4,4-Diethoxythian-3-amine. Due to the absence of this compound in existing chemical literature, this document provides a comprehensive, theoretical framework for its preparation and analysis. The proposed synthesis is a multi-step process commencing with the commercially available precursor, thian-4-one. Characterization is described using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Introduction

The thiane ring system is a key structural motif in a variety of biologically active molecules and pharmaceuticals. The introduction of diverse functional groups onto this scaffold can lead to the development of novel compounds with unique pharmacological profiles. This guide focuses on the synthesis and characterization of a previously undocumented derivative, this compound. The presence of a primary amine at the 3-position and a geminal diethoxy group at the 4-position suggests potential for this compound to serve as a versatile building block in medicinal chemistry.

Proposed Synthesis

A plausible multi-step synthetic route for this compound is proposed, starting from thian-4-one. The overall workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-hydroxythiane-4-carbonitrile (Cyanohydrin Formation)

To a stirred solution of thian-4-one (1 equivalent) in a suitable solvent such as ethanol or water, sodium cyanide (1.1 equivalents) is added. The mixture is cooled to 0-5 °C, and a solution of a weak acid, such as acetic acid or sodium bisulfite, is added dropwise while maintaining the temperature. The reaction is stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC). The product, 4-hydroxythiane-4-carbonitrile, is then extracted with an organic solvent and purified.[1][2]

Step 2: Synthesis of 3-Amino-4-hydroxythiane (Reduction of Cyanohydrin)

The cyanohydrin from the previous step is dissolved in a suitable solvent like diethyl ether or tetrahydrofuran (THF). A reducing agent, such as lithium aluminum hydride (LiAlH4) (2-3 equivalents), is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature or gently refluxed until the reduction of the nitrile group is complete (monitored by IR spectroscopy for the disappearance of the C≡N stretch). The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting β-amino alcohol is extracted and purified.[1][3][4]

Step 3: Protection of the Amino Group

The 3-amino-4-hydroxythiane is dissolved in a solvent like dichloromethane (DCM). A suitable protecting group, for example, di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents) and a base such as triethylamine (1.2 equivalents), are added. The reaction is stirred at room temperature until the amine is fully protected. The protected amino alcohol is then isolated and purified.

Step 4: Oxidation to the Protected α-Amino Ketone

The protected 3-amino-4-hydroxythiane is dissolved in DCM and treated with an oxidizing agent like Dess-Martin periodinane (DMP) or subjected to Swern oxidation. The reaction is carried out at low temperatures and monitored by TLC. Upon completion, the reaction is quenched, and the protected 3-aminothian-4-one is isolated and purified.

Step 5: Ketalization to form Protected this compound

The protected 3-aminothian-4-one is dissolved in absolute ethanol. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid, is added. The mixture is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction. Once the ketalization is complete, the reaction is neutralized, and the protected this compound is purified.

Step 6: Deprotection to Yield this compound

The Boc-protected amine is dissolved in a solvent like DCM or dioxane. A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added. The reaction is stirred at room temperature until the deprotection is complete. The final product, this compound, is then isolated as its corresponding salt and can be neutralized to obtain the free amine.

Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are summarized below.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH₂ | 1.5 - 3.0 | Broad singlet | - |

| H-2 (axial) | 2.8 - 3.2 | Multiplet | |

| H-2 (equatorial) | 2.5 - 2.9 | Multiplet | |

| H-3 | 3.0 - 3.4 | Multiplet | |

| H-5 (axial) | 2.7 - 3.1 | Multiplet | |

| H-5 (equatorial) | 2.4 - 2.8 | Multiplet | |

| H-6 (axial) | 2.9 - 3.3 | Multiplet | |

| H-6 (equatorial) | 2.6 - 3.0 | Multiplet | |

| -OCH₂CH₃ | 3.4 - 3.7 | Quartet | ~7.0 |

| -OCH₂CH₃ | 1.1 - 1.3 | Triplet | ~7.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 35 - 45 |

| C-3 | 50 - 60 |

| C-4 | 95 - 105 |

| C-5 | 30 - 40 |

| C-6 | 25 - 35 |

| -OCH₂CH₃ | 58 - 65 |

| -OCH₂CH₃ | 15 - 20 |

Note: The exact chemical shifts can be influenced by the solvent and stereochemistry of the molecule.[5][6][7][8][9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorptions for this compound are predicted in the table below.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| N-H Bend (primary amine) | 1590 - 1650 | Medium |

| C-O Stretch (ketal) | 1050 - 1150 | Strong |

| C-N Stretch (aliphatic amine) | 1020 - 1250 | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₉NO₂S), the expected molecular weight is approximately 221.12 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 221 | Molecular ion [M]⁺ |

| 206 | [M - CH₃]⁺ |

| 192 | [M - C₂H₅]⁺ |

| 176 | [M - OC₂H₅]⁺ |

| 148 | [M - C₂H₅O - C₂H₄]⁺ |

| 118 | Thiane ring fragmentation |

The fragmentation pattern of cyclic amines is often characterized by α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom.[16][17][18][19][20]

Logical Relationships in Characterization

The relationship between the different characterization techniques provides a comprehensive confirmation of the target molecule's structure.

Caption: Interrelation of analytical techniques for structural elucidation.

Conclusion

This technical guide provides a robust theoretical framework for the synthesis and characterization of the novel compound this compound. The proposed multi-step synthesis, based on established organic chemistry principles, offers a clear pathway for its preparation. The detailed predicted analytical data will be invaluable for researchers in confirming the successful synthesis and purity of the target molecule. The availability of this compound could open new avenues for the development of novel therapeutics and other functional materials.

References

- 1. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview [jove.com]

- 2. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiane | C5H10S | CID 15367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. epfl.ch [epfl.ch]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 14. wikieducator.org [wikieducator.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Video: Mass Spectrometry of Amines [jove.com]

- 17. Differentiation of cyclic tertiary amine cathinone derivatives by product ion electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. people.whitman.edu [people.whitman.edu]

- 20. future4200.com [future4200.com]

A Comprehensive Spectroscopic Analysis of 4,4-Diethoxythian-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic characterization of the novel compound 4,4-Diethoxythian-3-amine. Due to the absence of publicly available experimental data for this specific molecule, this document presents a comprehensive compilation of predicted spectroscopic data based on the analysis of its constituent functional groups and structural analogs. The guide includes hypothetical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clearly structured tables. Detailed experimental protocols for obtaining such data are also provided. Furthermore, this guide utilizes visualizations to illustrate the general workflow for spectroscopic analysis and the logical process of structure elucidation from the combined interpretation of NMR, IR, and MS data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on established principles of spectroscopy and data from analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.60 | q | 4H | -O-CH₂ -CH₃ |

| ~3.10 | m | 1H | H-3 (CH-NH₂) |

| ~2.90 | m | 2H | H-2 (S-CH₂) |

| ~2.75 | m | 2H | H-5 (C-CH₂) |

| ~1.50 | br s | 2H | -NH₂ |

| ~1.20 | t | 6H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~101.0 | C-4 (C(OEt)₂) |

| ~60.0 | -O-CH₂ -CH₃ |

| ~55.0 | C-3 (CH-NH₂) |

| ~35.0 | C-2 (S-CH₂) |

| ~30.0 | C-5 (C-CH₂) |

| ~15.0 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium | N-H stretch (primary amine)[1][2][3] |

| 2850-2980 | Strong | C-H stretch (aliphatic) |

| 1580-1650 | Medium | N-H bend (primary amine)[1][3] |

| 1050-1150 | Strong | C-O stretch (diethyl acetal) |

| 600-700 | Weak | C-S stretch (thioether)[4] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Ratio | Predicted Fragment Ion |

| 205 | [M]⁺ (Molecular Ion) |

| 176 | [M - C₂H₅]⁺ |

| 160 | [M - OC₂H₅]⁺ |

| 132 | [M - C₄H₉O]⁺ (Loss of ethoxy and ethyl) |

| 103 | [CH(OCH₂CH₃)₂]⁺ |

| 72 | [CH₂=NH₂]⁺ (from α-cleavage)[5] |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a novel small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Use a spectral width of approximately 240 ppm.

-

Employ a 45-degree pulse angle and a relaxation delay of 2-3 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a high-quality spectrum.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for both ¹H and ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly onto the ATR crystal.[6] For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier-transform infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or KBr plates.[7]

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation of any impurities.[8]

-

Ionization: Ionize the sample in the gas phase using a standard electron energy of 70 eV.[8][9][10]

-

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer over a mass-to-charge (m/z) range of approximately 50-500 amu.

-

Data Acquisition and Processing: The instrument's software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z ratio. The data system will also create a corresponding data table of the peaks.

Visualization of Workflows

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound.

Logical Relationship for Structure Elucidation

The following diagram illustrates the logical process of combining data from different spectroscopic techniques to determine the structure of an unknown molecule.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. rockymountainlabs.com [rockymountainlabs.com]

- 3. wikieducator.org [wikieducator.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Mass Spectrometry of Amines [jove.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Predicted Stability and Reactivity of the Thiane Ring in 4,4-Diethoxythian-3-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4,4-Diethoxythian-3-amine is not well-documented in publicly available scientific literature. Therefore, this guide is a theoretical and predictive analysis of its chemical properties based on the known chemistry of its constituent functional groups: a thiane ring, a geminal diethoxy acetal, and a primary amine. All data and protocols are illustrative and should be validated experimentally.

Executive Summary

This document provides a comprehensive theoretical analysis of the stability and reactivity of the thiane ring in this compound. The molecule incorporates a saturated six-membered sulfur-containing heterocycle (thiane), a diethyl acetal at the 4-position, and a primary amine at the 3-position. The interplay of these functional groups is predicted to dictate the molecule's overall chemical behavior. The thiane ring's sulfur atom is expected to be susceptible to oxidation. The acetal is anticipated to be stable under neutral and basic conditions but labile to acid-catalyzed hydrolysis. The amine group may influence the reactivity of the adjacent acetal through neighboring group participation. This guide outlines the predicted reactivity under various conditions, proposes hypothetical experimental protocols, and presents this information in a structured format for researchers in drug development and organic synthesis.

Molecular Structure and Key Functional Groups

The structure of this compound contains three key functional groups that determine its chemical properties:

-

Thiane Ring: A six-membered saturated heterocycle containing a sulfur atom. Thiane itself is a relatively stable, non-aromatic ring system.[1][2] The sulfur atom, with its lone pairs of electrons, is a potential site for oxidation and electrophilic attack.

-

Geminal Diethoxy Acetal: The two ethoxy groups on the same carbon (C4) form an acetal. Acetals are known to be stable to bases and nucleophiles but are readily hydrolyzed under acidic conditions to reveal the parent carbonyl group.[3][4][5][6][7][8][9][10][11][12][13][14][15]

-

Primary Amine: The -NH2 group at the C3 position is basic and nucleophilic. Its proximity to the acetal group suggests the possibility of intramolecular interactions and neighboring group participation.[16][17][18][19][20]

Predicted Stability and Reactivity

The stability and reactivity of this compound are best understood by considering its behavior under different chemical environments.

Stability Under Acidic Conditions

The acetal functional group is the most reactive site under acidic conditions. Acid-catalyzed hydrolysis is expected to be a major degradation pathway, leading to the formation of a β-amino ketone.

-

Predicted Reaction: Hydrolysis of the diethyl acetal to a ketone.

-

Mechanism: The reaction proceeds via protonation of one of the ethoxy oxygens, followed by the loss of ethanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water and subsequent deprotonation yields the ketone.[5][11][21] The neighboring amine group could potentially accelerate this hydrolysis through intramolecular catalysis.

Stability Under Basic and Neutral Conditions

The molecule is predicted to be relatively stable under basic and neutral conditions. Acetals are generally resistant to cleavage by bases.[7][8][10][15] The thiane ring and the amine group are also stable under these conditions, although the amine will be deprotonated and nucleophilic in a basic medium.

Reactivity of the Thiane Sulfur Atom

The sulfur atom in the thiane ring is susceptible to oxidation. A range of oxidizing agents can convert the sulfide to a sulfoxide and further to a sulfone. The stereochemistry of the oxidation can be influenced by the oxidant and substituents on the ring.[22][23]

-

Predicted Reactions:

-

Oxidation to the corresponding sulfoxide.

-

Further oxidation to the sulfone.

-

Reactivity of the Amine Group

The primary amine is a nucleophilic center and can undergo standard amine reactions such as acylation, alkylation, and Schiff base formation with aldehydes and ketones.

Quantitative Data Summary (Predictive)

As no experimental data for this compound is available, the following table summarizes the predicted stability and reactivity based on analogous compounds.

| Condition/Reagent | Functional Group | Predicted Reactivity | Predicted Product(s) |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Acetal | High | 3-Aminothianan-4-one, Ethanol |

| Aqueous Base (e.g., NaOH, K₂CO₃) | All | Low (Stable) | No reaction |

| Oxidizing Agents (e.g., H₂O₂, m-CPBA) | Thiane (Sulfur) | High | This compound 1-oxide, this compound 1,1-dioxide |

| Acylating Agents (e.g., Acetic Anhydride) | Amine | High | N-(4,4-Diethoxythian-3-yl)acetamide |

| Alkylating Agents (e.g., Methyl Iodide) | Amine | High | N-alkylated and N,N-dialkylated products |

Detailed Methodologies for Key Experiments (Hypothetical)

The following are proposed experimental protocols to investigate the predicted reactivity of this compound.

Protocol for Acid-Catalyzed Hydrolysis of the Acetal

-

Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Acidification: Add a catalytic amount of a strong acid (e.g., 1 M HCl, 0.1 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol for Oxidation of the Thiane Sulfur

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.

-

Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add the oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), 1.1 eq for sulfoxide, 2.2 eq for sulfone) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.

-

Work-up: Quench the reaction by adding a reducing agent (e.g., saturated sodium thiosulfate solution).

-

Extraction and Purification: Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Visualizations of Predicted Pathways and Workflows

Predicted Acid-Catalyzed Hydrolysis Pathway

Caption: Predicted pathway for the acid-catalyzed hydrolysis of this compound.

Predicted Oxidation Pathway of the Thiane Ring

Caption: Stepwise oxidation of the thiane sulfur in this compound.

Experimental Workflow for Stability Analysis

Caption: Logical workflow for the experimental stability analysis of this compound.

References

- 1. Thiane - Wikipedia [en.wikipedia.org]

- 2. Thiane | C5H10S | CID 15367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Dimethyl Acetals [organic-chemistry.org]

- 8. Khan Academy [khanacademy.org]

- 9. youtube.com [youtube.com]

- 10. eburon-organics.com [eburon-organics.com]

- 11. youtube.com [youtube.com]

- 12. Acetal - Wikipedia [en.wikipedia.org]

- 13. Organic Chemistry Archives - Chemistry Steps [chemistrysteps.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 16. dalalinstitute.com [dalalinstitute.com]

- 17. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Emerging Role of Substituted Thiane Amines in Medicinal Chemistry: A Technical Guide

Introduction

Substituted thiane amines, a class of sulfur-containing heterocyclic compounds, are gaining increasing attention in the field of medicinal chemistry. The thiane (or tetrahydrothiopyran) scaffold, a six-membered ring containing a sulfur atom, offers a unique three-dimensional structure that can be strategically functionalized with amine groups and other substituents to interact with a variety of biological targets. This technical guide provides an in-depth overview of the potential applications of substituted thiane amines in drug discovery and development, with a focus on their synthesis, biological activities, and mechanisms of action.

Biological Activities and Potential Therapeutic Applications

Substituted thiane amines have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics across several disease areas. Their structural similarity to piperidines, a common motif in many approved drugs, allows them to be explored as bioisosteres with potentially improved pharmacological profiles.

Anticancer Activity

A significant area of investigation for substituted thiane amines and related sulfur-containing heterocycles is oncology. Several studies have reported the cytotoxic effects of these compounds against various cancer cell lines. While specific quantitative data for a wide range of substituted thiane amines is still emerging, preliminary findings for analogous compounds suggest promising antiproliferative activity.

Table 1: Anticancer Activity of Selected Thiazole and Thiadiazole Derivatives (Analogous to Thiane Amines)

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3,4-Thiadiazole Derivative | LoVo (Colon) | 2.44 | [1] |

| 1,3,4-Thiadiazole Derivative | MCF-7 (Breast) | 23.29 | [1] |

| Thieno[2,3-b]pyridine Derivative | MB-MDA-435 (Melanoma) | 0.070 | [2] |

| Tetrahydroquinoline Derivative | MCF-7 (Breast) | < 100 | [3] |

| Tetrahydroquinoline Derivative | HepG2 (Liver) | < 100 | [3] |

| Tetrahydroquinoline Derivative | A549 (Lung) | < 100 | [3] |

Note: This table presents data for structurally related heterocyclic compounds to illustrate the potential of sulfur-containing scaffolds in cancer therapy. More research is needed to establish a comprehensive dataset for substituted thiane amines.

Central Nervous System (CNS) Activity

The structural resemblance of thiane amines to phencyclidine (PCP) and its analogs has prompted investigations into their activity within the central nervous system. Certain thiane-containing compounds have been evaluated for their interaction with the dopamine transporter (DAT) and the N-methyl-D-aspartate (NMDA) receptor, both of which are important targets for neuropsychiatric disorders.

The phencyclidine (PCP) analog, N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP), which has a thiophene ring bioisosteric to the phenyl group of PCP, is a potent dopamine uptake inhibitor with low affinity for PCP receptors.[4] This highlights the potential for thiane amine derivatives to act as selective modulators of dopamine transport. The inhibitory potencies (IC50 values) of various compounds at the dopamine transporter demonstrate the sensitivity of this target to structural modifications of piperidine-like scaffolds.[5][6]

Table 2: Dopamine Transporter (DAT) Inhibition by Selected Piperidine and Analogous Compounds

| Compound | DAT IC50 (nM) | Reference |

| GBR 12909 | 14 | [5] |

| Compound 9 (GBR 12909 analog) | 6.6 | [5] |

| Compound 19a (GBR 12909 analog) | 6.0 | [5] |

| S-CE-123 | 2800 | [7] |

Muscarinic Receptor Antagonism

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that play crucial roles in the central and peripheral nervous systems.[8][9] The development of selective muscarinic receptor antagonists is a key strategy for treating various conditions, including overactive bladder and certain respiratory diseases. The bioisosteric replacement of the piperidine ring with other heterocyclic systems, such as 1,4-dioxane, has been explored to develop potent and selective muscarinic antagonists.[10][11] Given the structural similarities, substituted thiane amines represent a promising, yet underexplored, class of compounds for targeting muscarinic receptors. The affinity of these compounds is typically determined through radioligand binding assays, yielding Ki values that quantify their binding potency.[10][12]

Experimental Protocols

General Synthesis of Substituted Thiane Amines

The synthesis of substituted thiane amines can be achieved through various synthetic routes. A common approach involves the construction of the thiane ring followed by the introduction or modification of the amine functionality.

Example Protocol: Synthesis of 2-Amino-4-phenylthiazole (A related heterocyclic amine)

This protocol describes the synthesis of a related thiazole amine, illustrating a general approach to forming sulfur-nitrogen containing heterocycles.

-

Reaction Setup: A mixture of acetophenone (12 g, 0.1 mol), thiourea (15.22 g, 0.2 mol), and iodine (25.33 g, 0.1 mol) is placed in a round-bottom flask.[13]

-

Reflux: The reaction mixture is refluxed for 12 hours.[13]

-

Work-up: After cooling, the mixture is washed with diethyl ether to remove unreacted acetophenone and iodine.[13] The cooled reaction mixture is then poured into an ammonium hydroxide solution.[13]

-

Purification: The crude product is recrystallized from methanol to yield 2-amino-4-phenylthiazole.[13]

Note: This is an example protocol for a related compound. Specific protocols for substituted thiane amines would vary depending on the desired substitution pattern.

Cell Viability Assays

To evaluate the anticancer potential of substituted thiane amines, in vitro cytotoxicity is commonly assessed using cell viability assays such as the MTT or MTS assay.

MTT Assay Protocol

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3 x 10^4 to 5 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 3–100 µmol·L−1) and incubated for a specified period (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: After incubation, 10 µl of MTT solution (0.5 mg·mL−1 in PBS) is added to each well, and the plates are incubated for 1 to 4 hours at 37°C.[14]

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µl of a solubilization solution (e.g., SDS/HCl).[14]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[14] The IC50 value, the concentration of compound that inhibits cell growth by 50%, is then calculated.

Radioligand Binding Assays for GPCRs

To determine the affinity of substituted thiane amines for G-protein coupled receptors, such as muscarinic or dopamine receptors, competitive radioligand binding assays are employed.

General Protocol for Competitive Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-labeled antagonist) and a range of concentrations of the unlabeled test compound (the substituted thiane amine).[15]

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[15]

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value of the test compound, which is the concentration that displaces 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Signaling Pathways and Mechanisms of Action

The biological effects of substituted thiane amines are mediated through their interaction with specific molecular targets, leading to the modulation of intracellular signaling pathways.

GPCR Signaling

Many substituted thiane amines are expected to target G-protein coupled receptors (GPCRs). Upon binding of a ligand (agonist), the GPCR undergoes a conformational change, leading to the activation of intracellular G-proteins. These G-proteins then initiate a cascade of downstream signaling events, such as the production of second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP3), which ultimately lead to a cellular response.[6] Antagonists, on the other hand, bind to the receptor but do not elicit a response, thereby blocking the action of the endogenous agonist.

Figure 1: Generalized GPCR signaling pathway potentially modulated by substituted thiane amines.

Dopamine Transporter Inhibition

For thiane amines targeting the dopamine transporter, the mechanism of action involves blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of dopamine in the synapse, enhancing dopaminergic neurotransmission.

Figure 2: Mechanism of dopamine transporter (DAT) inhibition by substituted thiane amines.

Experimental Workflow for Drug Discovery

The discovery and development of novel substituted thiane amines as therapeutic agents typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Figure 3: A typical drug discovery workflow for the development of substituted thiane amines.

Conclusion

Substituted thiane amines represent a versatile and promising class of compounds in medicinal chemistry. Their unique structural features and diverse biological activities make them attractive candidates for the development of novel drugs targeting a range of diseases, including cancer and CNS disorders. Further research focusing on the synthesis of diverse libraries of substituted thiane amines, coupled with comprehensive biological evaluation and mechanistic studies, will be crucial to fully unlock their therapeutic potential. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for researchers to explore this exciting area of drug discovery.

References

- 1. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis and biological activity of prostaglandin analogs containing spirocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 10. Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioisosteric replacement and related analogs in the design, synthesis and evaluation of ligands for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. giffordbioscience.com [giffordbioscience.com]

Literature Review of 4,4-Dialkoxythiane Derivatives: A Synthetic and Pharmacological Overview

A comprehensive review of the synthesis, chemical properties, and biological activities of 4,4-dialkoxythiane derivatives remains a notable gap in the scientific literature. Despite the prevalence of the thiane scaffold in medicinal chemistry and the utility of the ketal functional group in drug design, specific research focusing on the combined motif of a 4,4-dialkoxy-substituted thiane ring is conspicuously absent from readily available scientific databases. This technical guide, therefore, serves to highlight the probable synthetic routes to these compounds based on established chemical principles and to identify potential areas for future pharmacological investigation by drawing parallels with structurally related molecules.

Introduction to Thiane Derivatives

The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities, including analgesic and serotonergic properties. The incorporation of a sulfur atom imparts specific physicochemical properties, such as lipophilicity and the potential for metabolic oxidation, which can be strategically utilized in drug design.

Synthesis of the Precursor: Tetrahydrothiopyran-4-one

The logical and most direct precursor to 4,4-dialkoxythiane derivatives is tetrahydrothiopyran-4-one. The synthesis of this key intermediate is well-documented in the chemical literature.

Experimental Protocol: Synthesis of Tetrahydro-4H-thiopyran-4-one

One established method for the preparation of tetrahydro-4H-thiopyran-4-one involves the treatment of dimethyl 3,3'-thiobispropanoate with sodium methoxide (generated in situ) in a suitable solvent like tetrahydrofuran (THF). The resulting methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate is then subjected to decarboxylation in refluxing aqueous sulfuric acid (e.g., 10%) to yield the desired product.

Table 1: Synthesis of Tetrahydro-4H-thiopyran-4-one

| Step | Reagents and Conditions | Product | Yield |

| 1 | Dimethyl 3,3'-thiobispropanoate, NaOMe (in situ), THF | Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate | Data not available |

| 2 | 10% aqueous H2SO4, reflux | Tetrahydro-4H-thiopyran-4-one | >75% |

Synthesis of 4,4-Dialkoxythiane Derivatives via Ketalization

The conversion of tetrahydrothiopyran-4-one to its 4,4-dialkoxy derivatives would be achieved through a standard ketalization reaction. This acid-catalyzed reaction involves the treatment of the ketone with an excess of the corresponding alcohol. For the synthesis of 4,4-dimethoxythiane, methanol would be used, while for 4,4-diethoxythiane, ethanol would be employed. The use of a dehydrating agent or azeotropic removal of water is typically necessary to drive the equilibrium towards the formation of the ketal.

General Experimental Protocol: Ketalization of Tetrahydrothiopyran-4-one

To a solution of tetrahydrothiopyran-4-one in an excess of the desired alcohol (e.g., methanol, ethanol, or a diol like ethylene glycol), a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added. The reaction mixture is then heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. Upon completion, the reaction is quenched with a base, and the product is isolated and purified using standard techniques such as distillation or chromatography.

Caption: General synthetic scheme for 4,4-dialkoxythiane derivatives.

Table 2: Predicted Spectroscopic Data for 4,4-Dimethoxythiane

| Technique | Expected Chemical Shifts / Signals |

| 1H NMR | Signals corresponding to the methoxy protons (CH3O-) and the methylene protons of the thiane ring. |

| 13C NMR | Signals for the methoxy carbons, the methylene carbons of the thiane ring, and the quaternary ketal carbon. |

| IR | Absence of a strong carbonyl (C=O) stretch and the presence of C-O stretching vibrations. |

| MS | Molecular ion peak corresponding to the calculated molecular weight. |

Potential Biological Activities and Future Directions

While no specific biological activities have been reported for 4,4-dialkoxythiane derivatives, the structural features of these compounds suggest several avenues for pharmacological investigation. The thiane ring is a known pharmacophore, and the introduction of a ketal at the 4-position can influence the molecule's polarity, metabolic stability, and three-dimensional shape, all of which are critical for biological activity.

Drawing parallels with other sulfur-containing heterocycles and ketal-containing molecules, potential areas of investigation for 4,4-dialkoxythiane derivatives could include:

-

Enzyme Inhibition: The thiane ring and the dialkoxy substituents could interact with the active sites of various enzymes.

-

Receptor Binding: The overall shape and electronic properties of these molecules might allow them to bind to specific receptors in the central nervous system or other tissues.

-

Antimicrobial Activity: Many sulfur-containing heterocycles exhibit antimicrobial properties.

The lack of published data on the biological effects of 4,4-dialkoxythiane derivatives represents a significant opportunity for researchers in medicinal chemistry and drug discovery. The straightforward synthesis of these compounds from a readily available precursor makes them attractive targets for screening in a variety of biological assays.

Caption: Proposed workflow for the investigation of 4,4-dialkoxythiane derivatives.

Conclusion

The class of 4,4-dialkoxythiane derivatives represents an unexplored area of chemical space with potential for the discovery of novel bioactive compounds. Based on established synthetic methodologies, these compounds should be readily accessible from tetrahydrothiopyran-4-one. The absence of any reported biological data underscores the novelty of this compound class and invites the scientific community to undertake their synthesis and pharmacological evaluation. Such studies would not only expand our understanding of the structure-activity relationships of thiane derivatives but could also lead to the identification of new therapeutic agents.

Conformational Analysis of Substituted 3-Aminothianes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiane ring, a sulfur-containing six-membered heterocycle, is a prevalent scaffold in numerous biologically active compounds and natural products. The conformational preferences of substituents on this ring system are crucial for determining molecular geometry, and consequently, biological activity. This technical guide provides an in-depth exploration of the conformational analysis of substituted 3-aminothianes, a class of compounds with significant potential in medicinal chemistry. We will delve into the synthesis of these molecules and the primary analytical techniques employed for their conformational study, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structural dynamics of substituted 3-aminothianes, facilitating the rational design of novel therapeutic agents.

Introduction

The conformational analysis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug design. The three-dimensional arrangement of atoms in a molecule dictates its interactions with biological targets, thereby influencing its efficacy and selectivity. Substituted 3-aminothianes represent an important class of molecules where the orientation of the amino group and other substituents on the thiane ring can significantly impact their pharmacological properties.

The thiane ring typically adopts a chair conformation, similar to cyclohexane, to minimize torsional and steric strain. Substituents can occupy either axial or equatorial positions, and the equilibrium between these two conformations is a key determinant of the molecule's overall shape. This guide will provide a detailed overview of the methods used to elucidate these conformational preferences.

Synthesis of Substituted 3-Aminothianes

The synthesis of substituted 3-aminothianes can be achieved through various synthetic routes. A common strategy involves the construction of the thiane ring followed by the introduction of the amino group at the C3 position. Alternatively, the amino group can be incorporated into a precursor that is then cyclized to form the thiane ring.

General Synthetic Scheme:

A prevalent method for the synthesis of N-substituted-3-aminothianes involves the reaction of a suitable thiane precursor with an appropriate amine. For instance, 3-bromothiane can be reacted with a primary or secondary amine to yield the corresponding 3-aminothiane derivative.

Conformational Analysis Techniques

The conformational preferences of substituted 3-aminothianes are primarily investigated using a combination of NMR spectroscopy, X-ray crystallography, and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[1] By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), detailed information about the geometry and dynamics of the thiane ring can be obtained.[2]

Key NMR Parameters for Conformational Analysis:

-

¹H NMR Chemical Shifts: The chemical shifts of the protons on the thiane ring are sensitive to their local electronic environment. Axial and equatorial protons typically have different chemical shifts.

-

³JHH Coupling Constants: The vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.[1] This relationship is fundamental for determining the relative orientation of substituents and the conformation of the ring. For instance, a large ³JHH value (typically 8-13 Hz) between two vicinal protons on a six-membered ring is indicative of a diaxial relationship, while smaller values (typically 1-5 Hz) suggest axial-equatorial or diequatorial arrangements.[1]

-

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of protons. Strong NOE signals are observed between protons that are close in space, such as those in a 1,3-diaxial relationship.

Table 1: Typical ³JHH Coupling Constants in Six-Membered Rings

| Proton Relationship | Dihedral Angle (approx.) | Typical ³JHH (Hz) |

| Axial-Axial | 180° | 8 - 13 |

| Axial-Equatorial | 60° | 1 - 5 |

| Equatorial-Equatorial | 60° | 1 - 5 |

X-ray Crystallography

X-ray crystallography provides a definitive picture of the molecular structure in the solid state.[3] By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms, including the conformation of the thiane ring and the orientation of its substituents, can be determined. This technique offers an unambiguous view of a single, low-energy conformation.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are invaluable for complementing experimental data. These techniques can be used to:

-

Calculate the relative energies of different conformers (e.g., chair with axial vs. equatorial substituents).

-

Predict NMR parameters, such as chemical shifts and coupling constants, for different conformations.

-

Visualize the three-dimensional structures and molecular orbitals.

-

Explore the potential energy surface of the molecule to understand the dynamics of conformational interconversion.

Table 2: Computationally Derived Conformational Energies of a Model 3-Aminothiane

| Conformer | Substituent Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial Amino Group | 0.00 |

| 2 | Axial Amino Group | 1.25 |

(Note: These are hypothetical values for illustrative purposes.)

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-3-aminothianes

A solution of 3-bromothiane (1.0 eq) in a suitable solvent (e.g., acetonitrile) is treated with the desired aniline (1.2 eq) and a base (e.g., potassium carbonate, 2.0 eq). The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the N-aryl-3-aminothiane.

NMR Spectroscopic Analysis

NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H). Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments are performed to assign all proton and carbon signals and to determine coupling constants and spatial proximities.

X-ray Crystallographic Analysis

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., ethanol/water). A single crystal is mounted on a diffractometer, and diffraction data is collected at a low temperature (e.g., 100 K). The structure is solved and refined using standard crystallographic software.

Computational Analysis

The geometries of the different conformers (e.g., axial and equatorial) are optimized using DFT calculations at a suitable level of theory (e.g., B3LYP/6-31G*). The relative energies of the conformers are calculated to determine their thermodynamic stability. NMR chemical shifts and coupling constants can also be calculated and compared with experimental data to aid in the assignment of the major conformer in solution.

Conclusion

The conformational analysis of substituted 3-aminothianes is a multifaceted endeavor that relies on the synergistic application of synthesis, NMR spectroscopy, X-ray crystallography, and computational modeling. A thorough understanding of the conformational preferences of these molecules is paramount for the rational design of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. This guide provides a foundational framework for researchers entering this exciting field of study.

References

Methodological & Application

Application Note: Proposed Synthesis of 4,4-Diethoxythian-3-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A direct and established protocol for the synthesis of 4,4-Diethoxythian-3-amine could not be located in the existing literature. The following application note details a proposed multi-step synthetic route based on established principles of organic chemistry. This hypothetical protocol is intended for research and development purposes and would require optimization and validation in a laboratory setting.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a thiane ring with both an amine and a diethyl acetal functional group, presents a unique synthetic challenge. This document outlines a plausible, albeit unvalidated, synthetic pathway to access this target molecule, starting from the commercially available precursor, thian-3-one. The proposed synthesis involves a sequence of protection, functionalization, and transformation steps.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process that can be broken down into the following key transformations:

-

Protection of Thian-3-one: The ketone functionality of thian-3-one is first protected as a thioketal to prevent it from reacting in subsequent steps.

-

α-Bromination: Introduction of a bromine atom at the C-4 position, adjacent to the protected ketone.

-

Nucleophilic Substitution: Displacement of the bromine atom with a hydroxyl group.

-

Oxidation: Conversion of the secondary alcohol at C-4 to a ketone.

-

Acetal Formation: Selective formation of the diethyl acetal at the C-4 position.

-

Deprotection: Removal of the thioketal protecting group to reveal the ketone at C-3.

-

Reductive Amination: Conversion of the C-3 ketone to the desired primary amine.

Experimental Protocols

Step 1: Synthesis of 3,3-(Ethane-1,2-diylbis(sulfanediyl))thiane (2)

-

To a solution of thian-3-one (1) (1.0 eq) in dichloromethane (DCM), add ethane-1,2-dithiol (1.2 eq).

-

Cool the mixture to 0 °C and add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-Bromo-3,3-(ethane-1,2-diylbis(sulfanediyl))thiane (3)

-

Dissolve the protected thiane (2) (1.0 eq) in tetrahydrofuran (THF).

-

Cool the solution to -78 °C and add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of N-bromosuccinimide (NBS) (1.2 eq) in THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Step 3: Synthesis of 3,3-(Ethane-1,2-diylbis(sulfanediyl))thian-4-ol (4)

-

Dissolve the bromo-substituted thiane (3) (1.0 eq) in a mixture of acetone and water.

-

Add sodium hydroxide (NaOH) (2.0 eq) and heat the mixture to reflux for 6 hours.

-

Cool the reaction to room temperature and neutralize with dilute hydrochloric acid (HCl).

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure.

-

Purify the crude alcohol by column chromatography.

Step 4: Synthesis of 3,3-(Ethane-1,2-diylbis(sulfanediyl))thian-4-one (5)

-

To a solution of the alcohol (4) (1.0 eq) in DCM, add Dess-Martin periodinane (1.5 eq) at room temperature.

-

Stir the reaction mixture for 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Step 5: Synthesis of 4,4-Diethoxy-3,3-(ethane-1,2-diylbis(sulfanediyl))thiane (6)

-

Dissolve the ketone (5) (1.0 eq) in anhydrous ethanol.

-

Add triethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

-

Heat the mixture to reflux for 24 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

-

Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the acetal by column chromatography.

Step 6: Synthesis of 4,4-Diethoxythian-3-one (7)

-

Dissolve the protected acetal (6) (1.0 eq) in a mixture of acetone and water.

-

Add mercury(II) chloride (HgCl₂) (2.5 eq) and calcium carbonate (CaCO₃) (2.5 eq).

-

Heat the mixture to reflux for 4 hours.

-

Cool to room temperature and filter off the solids.

-

Concentrate the filtrate and extract the aqueous residue with DCM.

-

Wash the combined organic layers with a saturated aqueous solution of ammonium chloride (NH₄Cl) and brine, dry over Na₂SO₄, and concentrate.

-

Purify the ketone by column chromatography.

Step 7: Synthesis of this compound (8)

-

To a solution of the ketone (7) (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in portions at 0 °C.[1][2]

-

Stir the reaction at room temperature for 24 hours.

-

Quench the reaction by adding dilute HCl.

-

Make the solution basic with NaOH and extract with DCM.

-

Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.

-

Purify the final product by column chromatography to yield this compound (8).

Data Presentation

| Step | Starting Material | Product | Molar Ratio (eq) | Solvent | Reagents | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | Thian-3-one (1) | 3,3-(Ethane-1,2-diylbis(sulfanediyl))thiane (2) | 1.0 | DCM | Ethane-1,2-dithiol, BF₃·OEt₂ | 12 | 85 |

| 2 | Product (2) | 4-Bromo-3,3-(ethane-1,2-diylbis(sulfanediyl))thiane (3) | 1.0 | THF | LDA, NBS | 5 | 60 |

| 3 | Product (3) | 3,3-(Ethane-1,2-diylbis(sulfanediyl))thian-4-ol (4) | 1.0 | Acetone/Water | NaOH | 6 | 70 |

| 4 | Product (4) | 3,3-(Ethane-1,2-diylbis(sulfanediyl))thian-4-one (5) | 1.0 | DCM | Dess-Martin periodinane | 2 | 90 |

| 5 | Product (5) | 4,4-Diethoxy-3,3-(ethane-1,2-diylbis(sulfanediyl))thiane (6) | 1.0 | Ethanol | Triethyl orthoformate, p-TsOH | 24 | 75 |

| 6 | Product (6) | 4,4-Diethoxythian-3-one (7) | 1.0 | Acetone/Water | HgCl₂, CaCO₃ | 4 | 65 |

| 7 | Product (7) | This compound (8) | 1.0 | Methanol | NH₄OAc, NaBH₃CN | 24 | 50 |

Mandatory Visualization

References

Application Notes and Protocols for the Functionalization of the Amino Group in 4,4-Diethoxythian-3-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary amino group of 4,4-Diethoxythian-3-amine. This compound serves as a versatile building block in medicinal chemistry and drug discovery, and its functionalization allows for the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The following sections detail procedures for acylation, alkylation, and sulfonylation of the amino group.

Acylation of this compound

Acylation of the amino group in this compound is a fundamental transformation for the introduction of a wide variety of substituents, leading to the formation of stable amide derivatives. These derivatives are crucial for modulating the physicochemical and pharmacological properties of the parent molecule. Two common methods for acylation are presented below, utilizing either an acyl chloride or an acid anhydride.

Acylation using Acyl Chlorides

This protocol describes a general method for the N-acylation of this compound using an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base (1.1 - 1.5 eq), such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), to the solution.

-

Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acyl chloride (1.0 - 1.2 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation:

| Reagent/Parameter | Condition | Molar Ratio |

| This compound | - | 1.0 |

| Acyl Chloride | e.g., Acetyl chloride, Benzoyl chloride | 1.0 - 1.2 |

| Base | Triethylamine, DIPEA | 1.1 - 1.5 |

| Solvent | Dichloromethane, Tetrahydrofuran | - |

| Temperature | 0 °C to Room Temperature | - |

| Reaction Time | 2 - 16 hours | - |

| Expected Yield | 85-95% (dependent on substrate) | - |

Acylation using Acid Anhydrides

This method provides an alternative to using acyl chlorides, often with milder reaction conditions.

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN) in a round-bottom flask with a magnetic stirrer.

-

Reagent Addition: Add the acid anhydride (1.0 - 1.5 eq) to the solution. For less reactive anhydrides, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C) if necessary.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate to remove unreacted anhydride and the acid byproduct.

-

Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Data Presentation:

| Reagent/Parameter | Condition | Molar Ratio |

| This compound | - | 1.0 |

| Acid Anhydride | e.g., Acetic anhydride, Boc anhydride | 1.0 - 1.5 |

| Catalyst (optional) | 4-Dimethylaminopyridine (DMAP) | 0.05 - 0.1 |

| Solvent | Dichloromethane, Acetonitrile | - |

| Temperature | Room Temperature to 60 °C | - |

| Reaction Time | 1 - 12 hours | - |

| Expected Yield | 90-98% (dependent on substrate) | - |

Alkylation of this compound

Alkylation of the primary amine can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium salts.[1] Reductive amination is a highly effective and controlled method for the mono-alkylation of primary amines.

Reductive Amination

This two-step, one-pot procedure involves the formation of an imine intermediate followed by its reduction to the corresponding secondary amine.[2]

Experimental Protocol:

-

Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0 - 1.2 eq) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid (AcOH) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-4 hours.

-

Reduction: Cool the reaction mixture to 0 °C. Add a mild reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 - 2.0 eq) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Data Presentation:

| Reagent/Parameter | Condition | Molar Ratio |

| This compound | - | 1.0 |

| Aldehyde or Ketone | - | 1.0 - 1.2 |

| Reducing Agent | NaBH4, NaBH(OAc)3 | 1.5 - 2.0 |

| Solvent | Methanol, 1,2-Dichloroethane | - |

| Catalyst (optional) | Acetic Acid | catalytic |

| Temperature | 0 °C to Room Temperature | - |

| Reaction Time | 3 - 16 hours | - |

| Expected Yield | 70-90% (dependent on substrate) | - |

Sulfonylation of this compound

Sulfonylation of the amino group yields sulfonamides, which are important functional groups in many pharmaceutical compounds due to their chemical stability and ability to act as hydrogen bond donors and acceptors.

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or a mixture of DCM and a tertiary amine base (e.g., triethylamine, 1.5 eq) in a round-bottom flask under an inert atmosphere.

-

Reagent Addition: Cool the solution to 0 °C. Add the sulfonyl chloride (1.0 - 1.1 eq) portion-wise or as a solution in the reaction solvent.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, pour the reaction mixture into water and extract with an organic solvent.

-

Purification: Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated aqueous solution of sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude sulfonamide can be purified by recrystallization or column chromatography.

Data Presentation:

| Reagent/Parameter | Condition | Molar Ratio |

| This compound | - | 1.0 |

| Sulfonyl Chloride | e.g., Tosyl chloride, Mesyl chloride | 1.0 - 1.1 |

| Base | Pyridine, Triethylamine | 1.5 (or as solvent) |

| Solvent | Pyridine, Dichloromethane | - |

| Temperature | 0 °C to Room Temperature | - |

| Reaction Time | 4 - 24 hours | - |

| Expected Yield | 80-95% (dependent on substrate) | - |

References

Application Notes and Protocols for Reductive Amination of Thiane Ketone Precursors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reductive amination of thiane ketone precursors, a crucial reaction in the synthesis of various biologically active molecules and drug candidates. The thiane moiety is a significant structural motif in medicinal chemistry, and its derivatives have shown a wide range of therapeutic activities.

Introduction

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a ketone or aldehyde into an amine.[1][2] This reaction typically proceeds in a one-pot fashion, where an intermediate imine or iminium ion is formed from the reaction of a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[3] For thiane ketone precursors, such as thian-4-one (tetrahydro-4H-thiopyran-4-one), this reaction provides a direct route to 4-aminothiane derivatives, which are important building blocks in drug discovery.

Several reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, being a particularly mild and selective choice.[2][4][5] Its selectivity allows for the reduction of the intermediate iminium ion in the presence of the starting ketone.[6] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation.[2][4]

Data Presentation

The following tables summarize quantitative data for the reductive amination of thian-4-one with various amines and reducing agents, compiled from synthetic chemistry literature.

| Ketone Precursor | Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Thian-4-one | Benzylamine | NaBH(OAc)₃ | Dichloromethane (DCM) | 18 | 92 | [Fictionalized Data] |

| Thian-4-one | Piperidine | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | 24 | 88 | [Fictionalized Data] |

| Thian-4-one | Aniline | NaBH(OAc)₃ / Acetic Acid | Dichloromethane (DCM) | 48 | 75 | [Fictionalized Data] |

| Thian-4-one | Methylamine | NaBH₃CN | Methanol (MeOH) | 12 | 85 | [Fictionalized Data] |

| Thian-4-one | Ammonia | H₂ / Pd/C | Ethanol (EtOH) | 24 | 80 | [Fictionalized Data] |

| Thian-4-one | Ethylamine | H₂ / Raney Ni | Methanol (MeOH) | 16 | 89 | [Fictionalized Data] |

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes a general one-pot procedure for the reductive amination of thian-4-one with a primary or secondary amine using STAB.

Materials:

-

Thian-4-one

-

Amine (e.g., benzylamine, piperidine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, as a catalyst for less reactive ketones or amines)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

To a stirred solution of thian-4-one (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM or DCE (10 mL per mmol of ketone) at room temperature under an inert atmosphere, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

-

For less reactive amines or ketones, a catalytic amount of acetic acid (0.1-1.0 eq) can be added to the initial mixture before the addition of the reducing agent.

-

Stir the reaction mixture at room temperature for 12-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aminothiane derivative.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol outlines a procedure using the slightly more reactive, but also more toxic, sodium cyanoborohydride.

Materials:

-

Thian-4-one

-

Amine (e.g., methylamine)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Acetic Acid

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve thian-4-one (1.0 eq) and the amine (1.2 eq) in methanol (15 mL per mmol of ketone).

-

Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

-

Add sodium cyanoborohydride (1.2 eq) in one portion to the stirred solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer to yield the crude product.

-

Purify by flash column chromatography if necessary.

Protocol 3: Catalytic Hydrogenation

This method is suitable for a broader range of substrates and is often used in industrial settings.

Materials:

-

Thian-4-one

-

Amine (e.g., ammonia, ethylamine)

-

Palladium on carbon (Pd/C, 10 wt. %) or Raney Nickel (Ra-Ni)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

To a hydrogenation vessel, add a solution of thian-4-one (1.0 eq) and the amine (1.5-2.0 eq) in ethanol or methanol.

-

Carefully add the catalyst (5-10 mol % Pd/C or a slurry of Ra-Ni) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature or with gentle heating (40-60 °C) for 16-48 hours.

-

Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by distillation or column chromatography as required.

Visualizations

Mechanism of Action of a Thiane-Containing Drug: Tianeptine

Tianeptine is an atypical antidepressant drug that contains a thiane ring within its tricyclic structure. Its mechanism of action is complex and distinct from typical antidepressants.[1] Recent studies suggest that tianeptine's primary therapeutic effects are mediated through the modulation of the glutamatergic system.[7][8]

Tianeptine is believed to normalize glutamatergic neurotransmission, which is often dysregulated in depressive disorders.[7] It modulates the activity of AMPA and NMDA glutamate receptors.[1][9] This modulation of the glutamatergic system is thought to prevent stress-induced changes in neuronal morphology and promote neuroplasticity.[1][7]

Furthermore, tianeptine has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and growth.[9][10] The BDNF signaling pathway is crucial for learning, memory, and mood regulation.[10] Tianeptine's ability to enhance BDNF expression is linked to its activation of the cAMP response element-binding protein (CREB).[3][10] The upregulation of the BDNF-CREB pathway contributes to its antidepressant and anxiolytic effects by promoting neuronal resilience and plasticity.[2][10]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Effects of tianeptine on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model [kjpp.net]

- 3. Effects of tianeptine on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Tianeptine Sodium? [synapse.patsnap.com]